2,7-Dichlorofluoren-9-one oxime is an organic compound that belongs to the class of oximes, which are derivatives of aldehydes and ketones characterized by the presence of the functional group . This compound is notable for its potential applications in medicinal chemistry and material science, particularly due to its structural features that allow for various chemical modifications and interactions.
The primary source for 2,7-dichlorofluoren-9-one oxime is its precursor, 2,7-dichloro-9-fluorenone. The transformation from the ketone to the oxime involves the reaction with hydroxylamine, which effectively replaces the carbonyl group with an oxime functional group. This reaction can be conducted under mild conditions, making it a convenient synthetic route.
2,7-Dichlorofluoren-9-one oxime is classified as:
The synthesis of 2,7-dichlorofluoren-9-one oxime typically follows these steps:
The general reaction can be represented as follows:
This method provides a relatively high yield of the desired product with minimal by-products.
Key molecular data for 2,7-dichlorofluoren-9-one oxime includes:
As an oxime, 2,7-dichlorofluoren-9-one oxime can undergo several reactions:
These reactions are significant in synthetic organic chemistry as they allow for further derivatization of the compound, leading to a wide range of potential applications.
The mechanism of action for 2,7-dichlorofluoren-9-one oxime primarily involves its ability to act as a nucleophile due to the presence of the nitrogen atom in the oxime functional group. This allows it to participate in various electrophilic substitution reactions or act as a ligand in coordination chemistry.
Studies indicate that compounds with similar structures exhibit biological activity, including antibacterial and anticancer properties. The exact mechanism often involves interaction with specific biological targets such as enzymes or receptors.
Thermal analysis indicates that this compound may decompose at high temperatures (>250 °C), which is critical for storage and handling considerations.
The compound with CAS registry 22296-44-2 is systematically named as N-(2,7-dichlorofluoren-9-ylidene)hydroxylamine according to IUPAC conventions [1] [6]. Its molecular formula is C₁₃H₇Cl₂NO, with a molecular weight of 264.107 g/mol. The oxime functional group (=N−OH) arises from the condensation of hydroxylamine with the ketone of 2,7-dichlorofluoren-9-one, resulting in a planar, conjugated system. The presence of chlorine atoms at the 2- and 7-positions of the fluorene scaffold distinguishes this derivative from simpler fluorenone oximes [1] [2].
Table 1: Systematic Nomenclature and Identifiers
| Nomenclature Type | Identifier |
|---|---|
| IUPAC Name | N-(2,7-dichlorofluoren-9-ylidene)hydroxylamine |
| CAS Registry | 22296-44-2 |
| Other Names | 2,7-Dichlorofluoren-9-one oxime; NSC-90661 |
| Molecular Formula | C₁₃H₇Cl₂NO |
| SMILES | ON=C1C2=C(C3=C1C=CC=C3Cl)C=CC(=C2)Cl |
| InChIKey | QBEGYWPUWWKWOB-UHFFFAOYSA-N |
The chlorine atoms at positions 2 and 7 exert significant electron-withdrawing effects due to their high electronegativity and +R resonance contributions. This reduces electron density at the ortho and para positions relative to the chlorine attachment points, polarizing the fluorene ring system. Computational analyses (e.g., density functional theory) indicate that this polarization enhances the electrophilic character of the oxime carbon (C9), increasing its susceptibility to nucleophilic attack. Additionally, the chlorine substituents introduce steric constraints that influence binding interactions in biological systems, such as enzyme active sites [4] [5]. The combined electronic effects also stabilize the molecular conformation, as evidenced by the compound’s high boiling point (465.6°C) and thermal stability [1].
Electronic Impacts:
Structurally analogous fluorenone oximes exhibit varied biological and physicochemical properties based on their substitution patterns:
Table 2: Comparative Biological Activity of Fluorenone Oximes
| Compound | MIC vs. S. aureus | Relative Binding Affinity to TTR |
|---|---|---|
| Fluoren-9-one oxime | 128 µg/mL | 1.0 (Reference) |
| O-Carbamoyl-oxymino-fluorene | 32 µg/mL | Not reported |
| 2,7-Dichlorofluoren-9-one oxime | 16 µg/mL | 1.8 |
Key Insight: Chlorine atoms induce a dual effect—electronic modulation of the oxime group and steric optimization for target engagement—making this derivative a versatile pharmacophore [5] [10].
CAS No.: 13474-59-4
CAS No.: 135545-89-0
CAS No.: 70222-94-5
CAS No.:
CAS No.: 524-06-1